molecular formula C9H9NO3 B3375789 3-Carbamoyl-2-methylbenzoic acid CAS No. 1149383-30-1

3-Carbamoyl-2-methylbenzoic acid

Cat. No.: B3375789
CAS No.: 1149383-30-1
M. Wt: 179.17 g/mol
InChI Key: JDVUCGQRDDFTJL-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-methylbenzoic acid is a benzoic acid derivative characterized by a carbamoyl (-CONH₂) group at the third position and a methyl (-CH₃) group at the second position of the aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced hydrogen-bonding capacity and moderate lipophilicity, making it a valuable intermediate in pharmaceutical synthesis and agrochemical research.

Properties

IUPAC Name

3-carbamoyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUCGQRDDFTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-2-methylbenzoic acid typically involves the nitration of benzoic acid followed by reduction and subsequent functional group transformations. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Carbamoyl-2-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Its derivatives are explored for their therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-carbamoyl-2-methylbenzoic acid with analogous benzoic acid derivatives, focusing on structural variations, biological activity, and synthetic utility.

Substituent Position and Functional Group Analysis
Compound Name Substituent Positions Key Functional Groups Molecular Weight (g/mol) Biological Activity/Application Reference
This compound 2-CH₃, 3-CONH₂ Carboxylic acid, carbamoyl, methyl 195.18 Intermediate for drug synthesis Inferred
2-((3-Carbamoylphenyl)carbamoyl) benzoic acid 3-CONH₂, 2-CONH-C₆H₅ Carboxylic acid, bis-carbamoyl 316.31 BMP-2 stimulator (osteogenesis)
2-(3-Carbamoylphenoxy)acetic acid 3-CONH₂, 2-OCH₂COOH Carboxylic acid, ether, carbamoyl 209.19 Aldose reductase inhibition (diabetes)
Methyl 2-[3-(methylcarbamoyl)phenyl]benzoate 3-CONHCH₃, 2-COOCH₃ Ester, methylcarbamoyl 269.30 Synthetic intermediate (prodrug design)

Key Observations :

  • Substituent Position : Shifting the carbamoyl group from position 3 (as in this compound) to position 2 (e.g., 2-carbamoyl derivatives) alters hydrogen-bonding interactions and steric effects, impacting receptor binding .
  • Methyl vs. Ester Groups : The methyl group in this compound enhances lipophilicity compared to ester-containing analogs like methyl 2-[3-(methylcarbamoyl)phenyl]benzoate, which may improve membrane permeability .
  • Biological Activity: Carbamoyl-containing analogs exhibit diverse applications. For example, 2-(3-carbamoylphenoxy)acetic acid inhibits aldose reductase (IC₅₀ ~0.8 μM), a therapeutic target for diabetic complications, whereas BMP-2 stimulators like 2-((3-carbamoylphenyl)carbamoyl)benzoic acid promote bone regeneration .
Pharmacological and Industrial Relevance
  • Drug Development : this compound’s methyl group may reduce metabolic degradation compared to ester-containing analogs, making it a stable scaffold for lead optimization .
  • Agrochemicals : Derivatives like 2-{[3-(ethoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}benzoic acid (CAS 299419-80-0) are patented for herbicide applications, highlighting the versatility of carbamoyl-benzoic acid hybrids .

Biological Activity

3-Carbamoyl-2-methylbenzoic acid, also known as 3-(aminocarbonyl)-2-methylbenzoic acid, is an organic compound with the molecular formula C9_9H9_9NO3_3. This compound features a carbamoyl group (-CONH2_2) attached to the third position of a methylbenzoic acid structure. It is primarily studied for its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals.

  • Molecular Weight : 175.18 g/mol
  • Solubility : Soluble in organic solvents
  • Structure : Contains a benzene ring substituted with a carbamoyl group and a methyl group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of the carbamoyl group allows it to form hydrogen bonds with enzymes and receptors, potentially influencing their activity. This interaction may lead to inhibition or activation of certain enzymes, thereby affecting various metabolic pathways.

Enzymatic Interactions

Research indicates that this compound can serve as both a substrate and an inhibitor in enzymatic reactions. It has been shown to interact with enzymes involved in metabolic pathways, which could have implications for drug development and therapeutic applications.

Case Studies

  • Insecticidal Activity :
    A study evaluated the larvicidal activity of various compounds against Aedes aegypti, the primary vector for several viral diseases. Although this compound was not the primary focus, its structural analogs demonstrated significant insecticidal properties, indicating potential applications in pest control .
  • Pharmacological Studies :
    In pharmacological evaluations, derivatives of this compound have been explored for their therapeutic effects. These studies suggest that modifications to the compound can enhance its biological activity, leading to improved efficacy in treating various conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructure TypeBiological Activity
3-Methoxy-2-methylbenzoic acidMethoxy group substitutionModerate activity
2-Methylbenzoic acidNo carbamoyl groupLower reactivity
3-Acetoxy-2-methylbenzoic acidAcetoxy group substitutionVaries based on substitution

Synthesis and Applications

The synthesis of this compound typically involves nitration followed by reduction and carbamoylation processes. Its applications extend beyond biological research into areas such as:

  • Pharmaceuticals : Used as an intermediate in drug synthesis.
  • Agrochemicals : Explored for potential insecticide properties.
  • Dyes and Pigments : Employed in industrial production due to its chemical reactivity.

Toxicity and Safety Profile

Preliminary studies indicate that derivatives of this compound exhibit low toxicity towards human cells at therapeutic concentrations. For instance, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . Further research is needed to fully assess the safety profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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